Dabrafenib-d9 -

Dabrafenib-d9

Catalog Number: EVT-1467862
CAS Number:
Molecular Formula: C23H20F3N5O2S2
Molecular Weight: 528.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dabrafenib is a potent and selective inhibitor of B-Raf proto-oncogene, serine/threonine kinase (BRAF) kinase, particularly the BRAF V600E mutant kinase. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] This mutation is frequently observed in various cancers, including melanoma, thyroid cancer, and lung cancer. [, , , ] Dabrafenib acts by inhibiting the activity of mutated BRAF, effectively blocking the MAPK signaling pathway and impeding tumor growth. [, , , ]

Future Directions
  • Overcoming Resistance: Investigating mechanisms of resistance to Dabrafenib, particularly in combination with Trametinib, is crucial. Exploring strategies to overcome resistance and enhance treatment durability is essential. [, , , ]

  • Biomarker Development: Identifying predictive biomarkers for Dabrafenib response, especially in combination therapy, is crucial for optimizing patient selection and personalizing treatment strategies. [, , ]

  • Expanding Treatment Indications: Further exploring Dabrafenib's efficacy in other BRAF V600E-mutant cancers beyond the currently approved indications could pave the way for expanding its therapeutic applications. []

  • Combination Therapies: Investigating novel combinations of Dabrafenib with other targeted therapies or immunotherapies holds promise for enhancing efficacy and overcoming resistance. [, , , ]

  • Investigating Non-V600E BRAF Mutations: Exploring the efficacy of Dabrafenib in tumors harboring non-V600E BRAF mutations, such as the BRAF p.T599dup mutation, could open new treatment avenues for these patients. []

Trametinib

Compound Description: Trametinib is a selective inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway. It is often used in combination with dabrafenib for the treatment of various cancers with BRAF V600 mutations, including melanoma, non-small cell lung cancer, and anaplastic thyroid cancer. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] The combination of dabrafenib and trametinib has shown synergistic antitumor activity compared to either drug alone. [, , , ]

Vemurafenib

Compound Description: Vemurafenib is another BRAF inhibitor used for treating metastatic melanoma harboring the BRAF V600E mutation. [, ] Like dabrafenib, it selectively targets the mutated BRAF kinase.

Hydroxychloroquine

Compound Description: Hydroxychloroquine is an antimalarial drug that also inhibits autophagy, a cellular process potentially involved in resistance to BRAF/MEK inhibition. [, , ]

Spartalizumab

Compound Description: Spartalizumab is an anti-programmed death receptor 1 (PD-1) antibody belonging to the class of immune checkpoint inhibitors. [, ] It enhances the immune system's ability to recognize and attack cancer cells.

Nivolumab and Ipilimumab

Compound Description: Nivolumab and ipilimumab are immune checkpoint inhibitors targeting the PD-1 and cytotoxic T-lymphocyte-associated antigen 4 (CTLA-4) pathways, respectively. [, ] These agents work by boosting the immune system's response against cancer cells.

Erlotinib

Compound Description: Erlotinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR). []

Cetuximab

Compound Description: Cetuximab is a monoclonal antibody that targets the epidermal growth factor receptor (EGFR), inhibiting its activation and downstream signaling. []

Overview

Dabrafenib-d9 is a deuterated derivative of dabrafenib, a potent selective inhibitor of the BRAF V600E mutation, primarily used in the treatment of metastatic melanoma. The compound is notable for its application as an internal standard in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying dabrafenib and its metabolites in biological samples . Dabrafenib-d9 serves to improve the accuracy and reliability of pharmacokinetic studies by providing a stable reference point during analysis.

Source and Classification

Dabrafenib-d9 is classified under the category of small molecule inhibitors and is specifically designed for use in pharmaceutical research and development. It is synthesized from dabrafenib through a series of chemical modifications that incorporate deuterium atoms into the molecular structure, enhancing its stability and distinctiveness during analytical procedures . The compound is sourced from various chemical suppliers and is utilized in both clinical and laboratory settings for drug monitoring and pharmacokinetic studies.

Synthesis Analysis

Methods and Technical Details

The synthesis of dabrafenib-d9 involves several key steps:

  1. Starting Materials: The synthesis begins with 3-(3-amino-2-fluorophenyl)-3-oxapropionate as a precursor.
  2. Reactions:
    • Sulfonamide Formation: The initial step involves a sulfonamide reaction with 2,6-difluorobenzene chloride to form an intermediate compound.
    • Halogenation: This intermediate undergoes halogenation to introduce additional functional groups.
    • Thiazole Ring Closure: A thiazole ring closure reaction is performed to form a crucial part of the dabrafenib structure.
    • Deuteration: Deuterium incorporation occurs at specific sites to yield dabrafenib-d9, enhancing its analytical properties .

These synthetic steps are critical for producing a compound that maintains structural integrity while allowing for effective quantification in various assays.

Molecular Structure Analysis

Structure and Data

Dabrafenib-d9 retains the core structure of dabrafenib, characterized by its fluorophenyl moiety and thiazole ring. The incorporation of deuterium isotopes results in a molecular formula that reflects these modifications. The molecular weight of dabrafenib-d9 is slightly greater than that of its non-deuterated counterpart due to the presence of deuterium atoms.

Structural Characteristics

  • Molecular Formula: C_23H_22F_2N_4O_2S (for dabrafenib), with deuterium substitutions leading to variations in isotopic mass.
  • Molecular Weight: Approximately 426.5 g/mol for dabrafenib-d9.
  • 3D Structure: The spatial arrangement allows for effective binding to the BRAF protein, inhibiting its activity.
Chemical Reactions Analysis

Reactions and Technical Details

Dabrafenib-d9 participates in various chemical reactions typical of small molecule drugs:

  1. Metabolic Reactions: In vivo, it undergoes metabolic transformations primarily through cytochrome P450 enzymes, leading to the formation of hydroxy-dabrafenib, which is also monitored using dabrafenib-d9 as an internal standard.
  2. Analytical Reactions: In analytical chemistry, dabrafenib-d9 is used as an internal standard during LC-MS/MS assays, facilitating accurate quantification by compensating for variability in sample preparation and instrument performance .
Mechanism of Action

Process and Data

Dabrafenib acts by selectively inhibiting the BRAF V600E mutation within tumor cells, which leads to decreased proliferation and survival of cancer cells. The mechanism involves:

  1. Binding Affinity: Dabrafenib-d9 mimics the binding properties of dabrafenib, allowing researchers to study its pharmacodynamics effectively.
  2. Signal Transduction Inhibition: By inhibiting BRAF signaling pathways, it disrupts downstream mitogen-activated protein kinase (MAPK) signaling, leading to reduced cell growth.

This mechanism underlies its effectiveness in treating melanoma patients with specific genetic mutations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dabrafenib-d9 typically appears as a white to off-white solid.
  • Solubility: It exhibits solubility in organic solvents such as dimethyl sulfoxide and methanol but has limited solubility in water.

Chemical Properties

  • Stability: The incorporation of deuterium enhances stability compared to non-deuterated compounds.
  • Melting Point: Specific melting point data may vary based on purity but generally aligns closely with that of dabrafenib.

Relevant analyses often include high-performance liquid chromatography (HPLC) methods to assess purity and concentration .

Applications

Scientific Uses

Dabrafenib-d9 serves multiple purposes in scientific research:

  1. Analytical Method Development: It is primarily used as an internal standard in LC-MS/MS methods for quantifying dabrafenib levels in plasma samples from clinical trials .
  2. Pharmacokinetic Studies: Researchers utilize it to understand the pharmacokinetics of dabrafenib, including absorption, distribution, metabolism, and excretion profiles.
  3. Quality Control Applications: In pharmaceutical manufacturing, dabrafenib-d9 ensures consistency and accuracy during product development and testing phases .
Chemical Characterization of Dabrafenib-d9

Molecular Structure and Isotopic Labeling

Dabrafenib-d9 (CAS 1423119-98-5) is a deuterated analogue of the B-RAF inhibitor dabrafenib, where nine hydrogen atoms are replaced by deuterium atoms at specific molecular positions. Its molecular formula is C₂₃H₁₁D₉F₃N₅O₂S₂, with a molecular weight of 528.62 g/mol, compared to 519.56 g/mol for non-deuterated dabrafenib (C₂₃H₂₀F₃N₅O₂S₂) [1] [4] [8]. The isotopic labeling occurs exclusively at the tert-butyl group attached to the thiazole ring, resulting in a -C(CD₃)₃ configuration rather than the -C(CH₃)₃ group in the parent compound [8] [10]. This strategic deuteration preserves the core pharmacophore responsible for BRAF kinase inhibition while creating a distinct mass signature for analytical detection. The chemical structure maintains the key functional groups: a 2-aminopyrimidine moiety for target binding, a thiazole carboxamide linker, and a 2,6-difluorobenzenesulfonamide group that contributes to solubility and target affinity [4] [10]. The SMILES notation for dabrafenib-d9 is O=S(C1=C(F)C=CC=C1F)(NC2=CC=CC(C3=C(C4=NC(N)=NC=C4)SC(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])=N3)=C2F)=O, explicitly showing the deuterium positions [1] [8].

Table 1: Molecular Characteristics of Dabrafenib-d9 vs. Dabrafenib

PropertyDabrafenib-d9Non-Deuterated Dabrafenib
CAS Number1423119-98-51195765-45-7
Molecular FormulaC₂₃H₁₁D₉F₃N₅O₂S₂C₂₃H₂₀F₃N₅O₂S₂
Molecular Weight (g/mol)528.62519.56
Deuteration Sitestert-butyl group (-C(CD₃)₃)tert-butyl group (-C(CH₃)₃)
IUPAC NameN-[3-[5-(2-aminopyrimidin-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamideN-[3-[5-(2-aminopyrimidin-4-yl)-2-(tert-butyl)thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide

Synthesis Pathways and Deuterium Incorporation Strategies

The synthesis of dabrafenib-d9 follows analogous routes to non-deuterated dabrafenib but incorporates deuterium at specific synthetic stages to achieve high isotopic purity (>98%). The parent compound synthesis involves a multi-step sequence culminating in a high-temperature amination reaction between a chloropyrimidine precursor and ammonia under pressurized conditions [9]. For deuterated analog production, two primary strategies are employed:

  • Late-Stage Deuteration: This approach introduces deuterium in the final steps using deuterated reagents. A key method involves reacting a dabrafenib intermediate (lacking the tert-butyl group) with deuterated tert-butylamine or deuterated acetone under reductive amination conditions. This leverages the availability of deuterated building blocks like (CD₃)₃CCD(OD)CD₃ [10].
  • Building Block Approach: A more common strategy synthesizes a deuterated tert-butyl-containing thiazole intermediate early. This typically starts from deuterated acetone (CD₃COCD₃), which undergoes Grignard or organolithium reactions to form hexadeutero-tert-butyl derivatives. Subsequent incorporation into the thiazole ring via Hantzsch thiazole synthesis ensures precise deuteration at the desired positions before coupling to the sulfonamide-bearing fragment [8] [10].

Critical challenges include preventing isotopic dilution (exchange with protic solvents) and minimizing scrambling during reactions requiring strong acids/bases. Purification often employs recrystallization from ethyl acetate/heptane mixtures or preparative HPLC to achieve the required isotopic enrichment and chemical purity [9] [10]. The deuterium incorporation pattern (d9) confirms complete replacement at the tert-butyl methyl groups, verified by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which shows the absence of proton signals at ~1.45 ppm [8].

Table 2: Common Deuteration Strategies for Dabrafenib-d9 Synthesis

StrategyKey Reagents/IntermediatesAdvantagesChallenges
Late-Stage DeuterationDabrafenib intermediate + (CD₃)₃C-MgBr or (CD₃)₃C-LiFewer synthetic steps with deuteriumRisk of incomplete reaction or scrambling
Building Block ApproachCD₃COCD₃ → (CD₃)₃C-thiazole precursorHigher isotopic purity (>99% d9 achievable)Requires handling sensitive deuterated synthons
Isotopic ExchangeDabrafenib in D₂O with catalysts (limited use)Technically simpleLow regioselectivity, poor incorporation

Physicochemical Properties: Solubility, Stability, and Lipophilicity

Dabrafenib-d9 exhibits near-identical physicochemical properties to its non-deuterated counterpart, with minor deviations attributable to deuterium's mass effect. Its lipophilicity, measured as logP, is approximately 3.5–3.7, indicating high hydrophobicity similar to dabrafenib (logP ~3.4) [6] [10]. This slight increase aligns with deuterium's higher atomic mass and reduced polarity compared to C-H bonds. Solubility remains low in aqueous media (<5 µg/mL in water at pH 7.4) but improves in organic solvents like dimethyl sulfoxide (DMSO; >50 mg/mL) and methanol (~10 mg/mL), mirroring the parent drug's behavior [1] [10]. Stock solutions are typically prepared in DMSO for in vitro studies.

Stability studies indicate dabrafenib-d9 is stable under recommended storage conditions (-20°C in inert atmosphere) for >2 years [8]. In solution, it shows pH-dependent stability: greatest stability in neutral to slightly acidic conditions (pH 4–7) and degradation under strong alkaline conditions. Photostability assessments reveal sensitivity to UV light, necessitating protection from light during handling and storage [10]. The deuterium substitution at the tert-butyl group marginally enhances metabolic stability in vitro due to the kinetic isotope effect (KIE), where the stronger C-D bond resists oxidative cleavage by cytochrome P450 enzymes. However, this does not significantly alter its thermal or hydrolytic degradation profiles compared to dabrafenib [1] [6]. Primary degradation pathways include hydrolysis of the sulfonamide bond and oxidation of the thiazole ring, detectable via HPLC-UV or LC-MS [10].

Comparative Analysis with Non-Deuterated Dabrafenib

The deuterium labeling in dabrafenib-d9 minimally impacts its biochemical target affinity but provides distinct analytical advantages. Enzymatic inhibition assays confirm nearly identical IC₅₀ values for BRAF kinases: 0.64 nM against wild-type B-RAF, 0.68 nM against mutant B-RAF(V600E), and 5 nM against C-RAF for both compounds [1] [10]. This indicates that isotopic substitution at the metabolically labile tert-butyl site does not perturb interactions with the ATP-binding pocket of RAF kinases. Cell-based assays using BRAF(V600E)-mutant A375P melanoma lines show comparable growth inhibition (GI₅₀ ≈ 8–10 nM), confirming preserved cellular potency [10].

The primary distinction lies in metabolic stability and analytical utility. In human liver microsome studies, dabrafenib-d9 exhibits a 2–4 fold slower formation rate of the active metabolite hydroxy-dabrafenib (OHD) due to the KIE, particularly involving CYP3A4/CYP2C8-mediated hydroxylation at the tert-butyl group [6]. This reduced metabolic clearance makes it invaluable as an internal standard in mass spectrometry, where it co-elutes chromatographically with dabrafenib but is distinguished by its higher mass-to-charge ratio (m/z 529.6 vs. 520.6 for [M+H]⁺ ions) [6] [10]. In LC-MS/MS methods, dabrafenib-d9 enables precise quantification of dabrafenib and OHD in human plasma, with transitions monitored at m/z 529.6→306.2 for the internal standard versus 520.6→306.2 for dabrafenib [6]. Physicochemically, the compounds share identical chromatographic retention times in reversed-phase systems, but dabrafenib-d9’s 9 Da mass shift eliminates isotopic interference, ensuring accurate bioanalysis [6] [10].

Table 3: Functional Comparison of Dabrafenib-d9 and Dabrafenib

PropertyDabrafenib-d9Non-Deuterated DabrafenibSignificance of Difference
BRAF(V600E) IC₅₀ (nM)0.680.64Not statistically significant
C-RAF IC₅₀ (nM)55Identical
A375P Cell GI₅₀ (nM)8–108–10Identical anti-proliferative activity
Hydroxy Metabolite Formation RateReduced 2–4 foldReference rateKinetic Isotope Effect (KIE) at CYP site
LC-MS/MS Quantification (m/z [M+H]⁺)529.6→306.2520.6→306.2Enables discrimination as internal standard
Plasma Protein Binding~99%~99%No clinically relevant difference

Properties

Product Name

Dabrafenib-d9

IUPAC Name

N-[3-[5-(2-aminopyrimidin-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide

Molecular Formula

C23H20F3N5O2S2

Molecular Weight

528.6 g/mol

InChI

InChI=1S/C23H20F3N5O2S2/c1-23(2,3)21-30-18(19(34-21)16-10-11-28-22(27)29-16)12-6-4-9-15(17(12)26)31-35(32,33)20-13(24)7-5-8-14(20)25/h4-11,31H,1-3H3,(H2,27,28,29)/i1D3,2D3,3D3

InChI Key

BFSMGDJOXZAERB-GQALSZNTSA-N

SMILES

CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F

Synonyms

N-[3-[5-(2-Amino-4-pyrimidinyl)-2-[1,1-di(methyl-d3)ethyl-2,2,2-d3]-4-thiazolyl]-2-fluorophenyl]-2,6-difluoro-benzenesulfonamide; GSK 2118436-d9; Tafinlar-d9

Canonical SMILES

CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.